molecular formula C9H8FN3O3 B1413130 2-(2-Azidoethoxy)-5-fluorobenzoic acid CAS No. 2096985-26-9

2-(2-Azidoethoxy)-5-fluorobenzoic acid

Cat. No.: B1413130
CAS No.: 2096985-26-9
M. Wt: 225.18 g/mol
InChI Key: BJLOSQQAPBQFTP-UHFFFAOYSA-N
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Description

2-(2-Azidoethoxy)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 5-position and a 2-azidoethoxy group at the 2-position of the aromatic ring. The azide functional group confers unique reactivity, particularly in bioorthogonal "click chemistry" applications, enabling selective conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The fluorine atom enhances electron-withdrawing effects, influencing acidity (pKa ~3–4, inferred from similar compounds) and solubility in polar solvents.

Properties

IUPAC Name

2-(2-azidoethoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLOSQQAPBQFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)-5-fluorobenzoic acid typically involves the reaction of 5-fluorosalicylic acid with 2-azidoethanol. The process begins with the esterification of 5-fluorosalicylic acid to form the corresponding ester, followed by nucleophilic substitution with 2-azidoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for 2-(2-Azidoethoxy)-5-fluorobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Click Chemistry: Alkynes, copper(I) catalysts.

Major Products

    Reduction: 2-(2-Aminoethoxy)-5-fluorobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Click Chemistry: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(2-Azidoethoxy)-5-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to introduce azido functionalities, which can be further modified through click chemistry.

    Bioconjugation: The azido group allows for the attachment of various biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethoxy)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key fluorobenzoic acid derivatives and their comparative properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(2-Azidoethoxy)-5-fluorobenzoic acid 5-F, 2-(N3-CH2CH2O-) C9H8FN3O3 225.18 Not provided Reactive azide for click chemistry; potential bioconjugation applications
2-Ethoxy-5-fluoro-benzoic acid 5-F, 2-(CH3CH2O-) C9H9FO3 184.17 445-93-2 Lower reactivity; used as a synthetic intermediate in pharmaceuticals
5-Fluoro-2-hydroxybenzoic acid 5-F, 2-OH C7H5FO3 156.11 345-16-4 Higher acidity (pKa ~2.5); used in drug synthesis and as a chelating agent
2-Fluoro-5-formylbenzoic acid 5-F, 2-CHO C8H5FO3 168.12 Not provided Aldehyde group enables Schiff base formation; applied in polymer and coordination chemistry
2-(Boc-amino)methyl-5-fluorobenzoic acid 5-F, 2-(Boc-NH-CH2-) C13H16FNO4 269.27 606080-59-5 Boc-protected amino group for peptide synthesis; enhanced stability

Biological Activity

2-(2-Azidoethoxy)-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C11H10N3O3F
  • CAS Number : 2096985-26-9

The presence of the azido group and fluorine atom in its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(2-Azidoethoxy)-5-fluorobenzoic acid exhibits promising antimicrobial properties. The compound's structure allows it to interact effectively with microbial membranes, leading to cell disruption.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-(2-Azidoethoxy)-5-fluorobenzoic acidStaphylococcus aureus15.67
2-(2-Azidoethoxy)-5-fluorobenzoic acidEscherichia coli31.25

The data suggests that this compound may serve as an alternative treatment for bacterial infections, particularly against resistant strains.

Anticancer Potential

The anticancer activity of 2-(2-Azidoethoxy)-5-fluorobenzoic acid has been explored in various cancer models. Studies show that structural modifications can significantly enhance its efficacy against different cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative AMDA-MB-231 (Breast)31
Derivative BC6 Glioblastoma<10

These findings indicate that the compound induces apoptosis in cancer cells, primarily through mitochondrial pathways, leading to increased production of reactive oxygen species (ROS) and subsequent cell death.

The mechanism by which 2-(2-Azidoethoxy)-5-fluorobenzoic acid exerts its biological effects involves:

  • Interaction with Enzymes/Receptors : The azido group may facilitate binding to specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : In cancer cells, the compound disrupts redox homeostasis, resulting in oxidative stress and triggering apoptosis.

Case Studies

  • Antimicrobial Efficacy : A comparative study demonstrated that 2-(2-Azidoethoxy)-5-fluorobenzoic acid showed superior activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin. This suggests its potential as a novel antimicrobial agent.
  • Anticancer Activity : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it induces apoptosis via mitochondrial pathways. The study highlighted the compound's ability to increase ROS production, leading to cell death through oxidative stress mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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